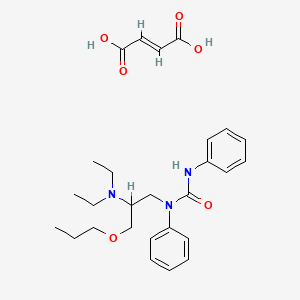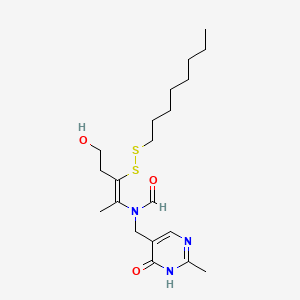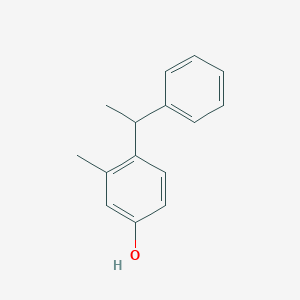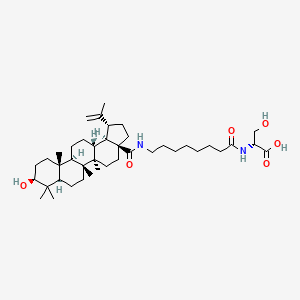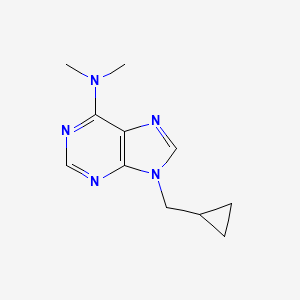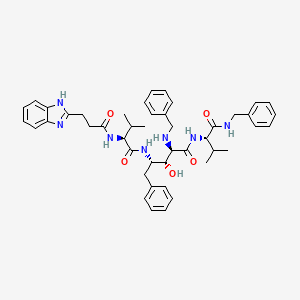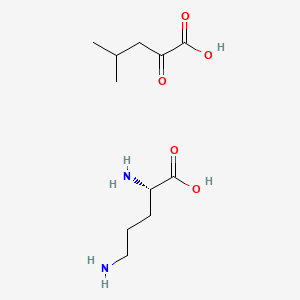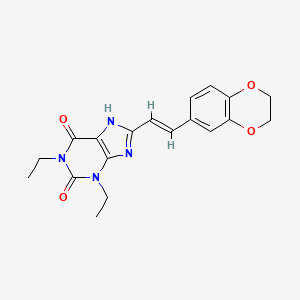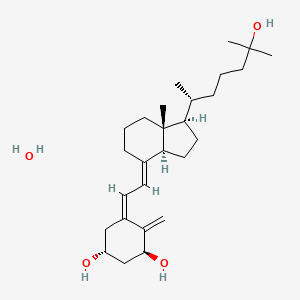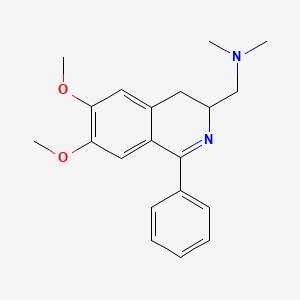
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are widely distributed in nature and have diverse biological activities
Preparation Methods
The synthesis of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .
Chemical Reactions Analysis
3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi for cyclization and methanesulfonic acid for Fischer indole synthesis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of natural products and synthetic pharmaceuticals. Additionally, it has been evaluated for its potential as an influenza virus polymerase acidic endonuclease domain inhibitor and as a peripheral catechol-O-methyltransferase inhibitor for the treatment of Parkinson’s disease .
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine involves its interaction with specific molecular targets and pathways. For example, as a catechol-O-methyltransferase inhibitor, it prevents the breakdown of catecholamines, thereby increasing their availability in the brain and improving symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar compounds to 3,4-Dihydro-6,7-dimethoxy-N,N-dimethyl-1-phenyl-3-isoquinolinemethanamine include other isoquinoline derivatives such as 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid and 6,7-dimethoxy-1-(3,4,5-trimethoxy-benzyl)-3,4-dihydro-isoquinoline . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
CAS No. |
83658-18-8 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H24N2O2/c1-22(2)13-16-10-15-11-18(23-3)19(24-4)12-17(15)20(21-16)14-8-6-5-7-9-14/h5-9,11-12,16H,10,13H2,1-4H3 |
InChI Key |
SKMYOYDFGSNIFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


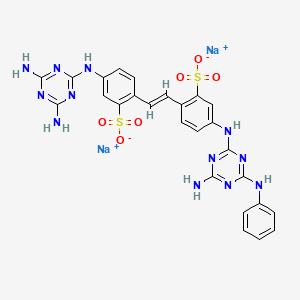
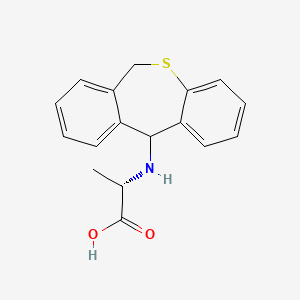
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
